molecular formula C24H27N3O3 B8644741 Tert-butyl 4-(4-oxo-5-phenyl-3,4-dihydroquinazolin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(4-oxo-5-phenyl-3,4-dihydroquinazolin-2-yl)piperidine-1-carboxylate

Cat. No. B8644741
M. Wt: 405.5 g/mol
InChI Key: FOWZIKSSSKLTEX-UHFFFAOYSA-N
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Patent
US08575184B2

Procedure details

To a solution tert-butyl 4-(2-carbamoylbiphenyl-3-ylcarbamoyl)piperidine-1-carboxylate (1.0 g, 2.4 mmol) in methanol was added NaOMe (2.6 mL, 25% in MeOH, 12.3 mmol). The resulting reaction mixture was stirred at RT for 14 h. After this time, the reaction mixture was concentrated under reduced pressure and the resulting residue was diluted with ethyl acetate and then washed with water. The organic portion was dried, concentrated under reduced pressure to yield a residue. The residue was purified by ISCO chromatography (30% EtOAc in hexanes) to yield tert-butyl 4-(4-oxo-5-phenyl-3,4-dihydroquinazolin-2-yl)piperidine-1-carboxylate (0.60 g, 67% yield) as a white solid. LCMS Method W: retention time 2.07 min; [M+1]=422.2.
Name
NaOMe
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9]([NH:10][C:11]([CH:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)=O)=[CH:8][CH:7]=[CH:6][C:5]=1[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)(=[O:3])[NH2:2].C[O-].[Na+]>CO>[O:3]=[C:1]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][C:5]=2[C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[N:10]=[C:11]([CH:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)[NH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(N)(=O)C1=C(C=CC=C1NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1
Name
NaOMe
Quantity
2.6 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic portion was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by ISCO chromatography (30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
O=C1NC(=NC2=CC=CC(=C12)C1=CC=CC=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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